molecular formula C4H4OS B12928861 3-Furanthiol

3-Furanthiol

Cat. No.: B12928861
M. Wt: 100.14 g/mol
InChI Key: MWFFRFMPYAKXEY-UHFFFAOYSA-N
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Description

3-Furanthiol, also known as 2-methyl-3-furanthiol, is an organic compound with the molecular formula C(_5)H(_6)OS. It is characterized by a furan ring substituted with a thiol group at the third position. This compound is notable for its strong, pleasant aroma reminiscent of roasted meat and coffee, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Furanthiol can be synthesized through various methods. One common approach involves the reaction of 2-methylfuran with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound with high selectivity .

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic hydrogenation of 2-methylfuran in the presence of hydrogen sulfide gas. The reaction is carefully controlled to prevent over-reduction and to maximize the production of the desired thiol compound .

Chemical Reactions Analysis

Types of Reactions: 3-Furanthiol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Furanthiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-furanthiol exerts its effects is primarily through its interaction with olfactory receptors. The thiol group is highly reactive, allowing it to form strong bonds with receptor sites, which in turn triggers a sensory response. In biological systems, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage .

Comparison with Similar Compounds

Uniqueness: 3-Furanthiol is unique due to its specific substitution pattern, which gives it a distinct aroma and reactivity profile. Compared to its analogs, it offers a balance of volatility and stability, making it particularly valuable in flavor applications .

Properties

Molecular Formula

C4H4OS

Molecular Weight

100.14 g/mol

IUPAC Name

furan-3-thiol

InChI

InChI=1S/C4H4OS/c6-4-1-2-5-3-4/h1-3,6H

InChI Key

MWFFRFMPYAKXEY-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1S

Origin of Product

United States

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